molecular formula C18H17BrFN3O2S2 B2605163 N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252912-85-8

N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2605163
CAS No.: 1252912-85-8
M. Wt: 470.38
InChI Key: RXAYPXPFJBMSDF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a halogenated aryl group. The 4-bromo-2-fluorophenyl group introduces steric and electronic effects, influencing molecular packing and biological activity .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYPXPFJBMSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative with potential pharmaceutical applications. This article discusses its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyValue
Molecular FormulaC24_{24}H22_{22}BrFN4_{4}O2_{2}S
Molecular Weight529.4 g/mol
CAS Number2034479-78-0

The unique thieno[3,2-d]pyrimidine core contributes to its biological properties, potentially allowing it to interact with various enzymes and receptors involved in critical cellular processes.

This compound likely exerts its biological effects through specific interactions with molecular targets such as enzymes involved in nucleotide synthesis. Notably, it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial for DNA synthesis and cell proliferation. Inhibition of these targets can lead to "thymineless death," a phenomenon observed in cancer cells under treatment with antifolates like methotrexate or 5-fluorouracil .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that thienopyrimidine derivatives can effectively inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds against TS and DHFR have been documented in the literature:

Compound IDTarget EnzymeIC50 (µM)
335TS0.5
335DHFR0.7

These findings suggest that the compound may possess similar or enhanced efficacy against these targets .

Case Studies

In a recent study published in CORE, a series of thienopyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that the most potent compounds significantly inhibited the growth of cancer cell lines expressing folate receptors, demonstrating potential for targeted therapy .

Pharmacological Profile

The pharmacokinetic properties of this compound remain to be fully characterized. However, preliminary data suggest that it may exhibit favorable absorption and distribution characteristics typical of small organic molecules. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

  • N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4): Substituents: 3-methyl, 7-phenyl, and N-(4-butylphenyl) groups. Molecular Weight: 463.614 g/mol, with reduced halogen content compared to the target compound. Impact: The 4-butylphenyl group increases lipophilicity (logP ~4.2 estimated), while the 7-phenyl substituent may enhance π-π interactions.
  • 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758): Substituents: 3-(4-methylphenyl), 4-oxo, and N-[4-(trifluoromethoxy)phenyl]. The 6,7-dihydro modification reduces aromaticity, altering solubility and conformational flexibility .

Non-Thieno Pyrimidinone Analogs

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Core: Pyrazolo[3,4-d]pyrimidinone fused with chromen. The sulfonamide group improves water solubility but reduces membrane permeability compared to acetamide derivatives .

Substituent Effects on Physicochemical Properties

Halogenation Patterns

  • Target Compound: 4-bromo-2-fluorophenyl group. Bromine: Increases molecular weight (Br: ~80 g/mol) and polarizability, favoring halogen bonding with biomolecules.
  • Comparison with N-(4-bromophenyl)acetamide Derivatives: N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide: Exhibits a dihedral angle of 66.4° between aryl rings, reducing planarity and crystallization enthalpy. The fluorine atoms engage in weak C–H···F interactions, stabilizing crystal packing .

Physicochemical and Crystallographic Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Hydrogen Bonding Features
Target Compound ~500 (estimated) Not reported 3-butyl, 4-bromo-2-fluorophenyl N–H···O (predicted)
CAS 1040632-67-4 463.61 Not reported 3-methyl, 4-butylphenyl N–H···O (observed in analogs)
ZINC2719758 ~480 (estimated) Not reported 3-(4-methylphenyl), CF3O-phenyl C–H···O, weak π-π stacking
N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide 329.15 150–152 4-bromo, 3,4-difluoro N–H···O, C–H···F

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to ensure high yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for thiouracil formation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., triethylamine for deprotonation). Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution). High-purity (>95%) crystals can be obtained via recrystallization from ethanol .
Key Reaction Parameters
Temperature: 60–80°C
Solvent: DMF or toluene
Catalyst: Triethylamine
Purification: Column chromatography (silica gel)

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent environments (e.g., δ 10.2 ppm for acetamide NH, δ 7.8–8.2 ppm for aromatic protons). IR spectroscopy validates functional groups (e.g., C=O stretch at 1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 510.0523). For 3D conformation, employ X-ray crystallography (SHELX suite for refinement) .

Q. How can preliminary biological activity screening be designed?

  • Methodological Answer : Conduct in vitro assays against bacterial strains (e.g., S. aureus MIC) or cancer cell lines (e.g., MTT assay on HeLa cells). Use DMSO as a solvent control and reference antibiotics (e.g., ciprofloxacin). IC50 values should be calculated from dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replace bromo with chloro, vary alkyl chain length). Test derivatives in parallel bioassays (e.g., kinase inhibition, antibacterial activity). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like DHFR or bacterial gyrase .
Derivative Modifications Biological Target
Bromo → Chloro substitutionDHFR inhibition
Butyl → Ethyl chainAntibacterial potency

Q. What computational methods are suitable for modeling its interaction with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry. Use molecular dynamics (MD) simulations (GROMACS) to study protein-ligand stability. Validate with pharmacophore modeling (Phase) to identify critical interaction sites .

Q. How to address challenges in crystallographic refinement for this compound?

  • Methodological Answer : For twinned crystals, use SHELXL for dual-space refinement. Apply HKL-3000 for data scaling and Olex2 for visualization. Address disorder in the butyl chain with ISOR restraints and partial occupancy modeling .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell passage number, incubation time). Validate purity via HPLC (>98%) and confirm compound stability under assay conditions (e.g., pH 7.4, 37°C). Use meta-analysis to compare data across studies, adjusting for variables like solvent choice or cell line heterogeneity .

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